1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a urea functional group attached to a fluorinated methoxyphenyl ring and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of an isocyanate with an amine. One possible route could be:
Starting Materials: 4-Fluoro-3-methoxyaniline and thiophen-2-ylmethyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.
Procedure: The amine is added to the isocyanate in the presence of a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential inhibitor of enzymes or receptors.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Used in the synthesis of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Modulate Receptors: Interact with cell surface receptors to alter signaling pathways.
Pathways Involved: Could involve pathways related to inflammation, cancer, or metabolic disorders.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-3-(thiophen-2-ylmethyl)urea
- 1-(4-Methoxyphenyl)-3-(thiophen-2-ylmethyl)urea
- 1-(4-Fluoro-3-methoxyphenyl)-3-(phenylmethyl)urea
Uniqueness
1-(4-Fluoro-3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of fluorine, methoxy, and thiophene groups, which may confer specific biological activity or chemical reactivity not seen in other similar compounds.
Properties
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-18-12-7-9(4-5-11(12)14)16-13(17)15-8-10-3-2-6-19-10/h2-7H,8H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXLVUZLJUBNAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NCC2=CC=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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